"5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine" is a substituted pyrrolopyridine derivative. Pyrrolopyridines, also known as azaindoles, are bicyclic heterocycles composed of a fused pyridine and pyrrole ring. These structures are recognized as important bioisosteres for indoles, exhibiting a wide range of biological activities, making them valuable building blocks in drug discovery. [, ] The specific fluorine and amine substitutions at the 5th and 6th positions of the pyrrolopyridine core in "5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine" suggest potential for enhanced binding affinity, altered physicochemical properties, and modified metabolic stability compared to the unsubstituted scaffold.
This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications. Its classification as a fluorinated derivative enhances its chemical reactivity and biological activity, making it a valuable compound for research in medicinal chemistry .
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves several key steps:
The optimization of reaction conditions is crucial for achieving high yields and purity in both laboratory and industrial settings. While specific industrial methods are not widely documented, they generally follow similar principles as laboratory synthesis with adjustments for scale .
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine can be described as follows:
This unique arrangement contributes to its distinct chemical properties and biological activities .
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine can participate in various chemical reactions:
The choice of reagents and conditions is critical for controlling reaction pathways and optimizing yields. For instance:
The mechanism of action for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine primarily revolves around its interaction with specific receptors:
The detailed biochemical pathways involved are still under investigation but suggest significant potential in cancer therapy.
Relevant data on these properties is essential for practical applications in drug formulation and synthesis .
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine has promising applications in various scientific fields:
This compound's unique properties make it an attractive candidate for further research and development in medicinal chemistry.
Azaindoles function as efficient indole bioisosteres by mitigating metabolic liabilities while preserving planar topology and electronic features. The nitrogen atom at position 7 (pyrrolo[2,3-b]pyridine) reduces lipophilicity (log P decreases by ~0.5–1.0 units) and improves aqueous solubility, crucial for oral bioavailability. This substitution also diminishes susceptibility to cytochrome P450-mediated oxidation, addressing a key limitation of indole-containing drugs [2].
The bioisosteric utility of pyrrolo[2,3-b]pyridine is evidenced in multiple therapeutic classes:
Table 1: Bioisosteric Advantages of Pyrrolo[2,3-b]pyridine vs. Indole
Property | Indole Scaffold | Pyrrolo[2,3-b]pyridine | Pharmacological Impact |
---|---|---|---|
log P (Average) | 2.8–3.5 | 1.9–2.6 | Improved solubility and tissue distribution |
Metabolic Stability (t₁/₂) | <30 min (CYP2C9) | >120 min | Reduced first-pass effect |
Hydrogen Bond Acceptor Sites | 1 | 2 | Enhanced target affinity and selectivity |
π-Stacking Energy (kJ/mol) | -65.2 | -68.7 | Stronger aromatic interactions with protein residues |
Fluorination at the C5 position of pyrrolo[2,3-b]pyridine induces profound electronic and steric effects that optimize ligand-target interactions. The strong C–F dipole (bond energy 485 kJ/mol) lowers pK~a~ of adjacent amines while restricting conformational flexibility. In 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, the fluorine atom ortho to the C6-amine significantly enhances:
Table 2: Impact of Fluorination on Pyrrolopyridine Pharmacokinetic Parameters
Parameter | 1H-Pyrrolo[2,3-b]pyridin-6-amine | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | Change (%) |
---|---|---|---|
Microsomal Stability (t₁/₂, min) | 18.3 | 47.6 | +160% |
Plasma Protein Binding (% bound) | 76.2 | 82.5 | +8.3% |
pK~a~ (C6-amine) | 5.74 | 5.02 | −12.5% |
Solubility (pH 7.4, μg/mL) | 89.6 | 63.4 | −29.2% |
Fluorine’s ortho effect directs electrophilic substitution to the C4 position, enabling regioselective halogenation for downstream cross-coupling. This property facilitated the synthesis of CSF1R inhibitors like pexidartinib hybrids, where 4-arylaminopyrrolopyridines exhibit IC~50~ < 10 nM against colony-stimulating factor 1 receptor kinase [4].
The reactivity landscape of pyrrolo[2,3-b]pyridine necessitates regiocontrolled methods for C4, C5, and C6 derivatization. 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine serves as a linchpin for these transformations due to the orthogonal reactivity of its fluorine and amine groups.
C4 Functionalization:Organosodium-mediated metalation using n-butylsodium generates C4-sodiopyridines that undergo transition-metal-free alkylation with primary halides (R–X) or Negishi cross-coupling after transmetalation to zinc chloride. This approach overcomes traditional C2/C3 addition products formed with organolithium reagents [6].
C5 Activation:The electron-withdrawing fluorine at C5 facilitates nucleophilic aromatic substitution (S~N~Ar) with amines/thiols. Under microwave irradiation (150°C, DMF), 5-fluoropyrrolopyridines react with 3-picolylamine in >80% yield, enabling access to kinase inhibitor pharmacophores [4].
C6 Diversification:The C6-amine participates in Buchwald-Hartwig aminations without N-protection due to fluorine’s electronic deactivation of the pyrrole nitrogen. This allows direct synthesis of bis-aminated derivatives for combinatorial libraries:
Synthetic Sequence for C6-Modified Analogues: Step 1: SEM-protection of pyrrole-N (SEMCl, *i*Pr~2~NEt, DCM, 0°C → RT) Step 2: Suzuki coupling at C4 with pyridin-3-yl-Bpin (Pd(dppf)Cl~2~, EtOH/H~2~O, 90°C) Step 3: Buchwald-Hartwig amination at C6 (Pd(OAc)~2~, BINAP, Cs~2~CO~3~, dioxane, 110°C) Step 4: SEM deprotection (TFA, DCM, 0°C) → Final product (Overall yield: 58–72%) [4]
Table 3: Position-Specific Functionalization Methodologies
Position | Reaction Type | Conditions | Application Example |
---|---|---|---|
C4 | Organosodium alkylation | n-BuNa, THF, −78°C; R–X, 0°C → RT | Loratadine hybrid synthesis [6] |
C5 | S~N~Ar | R–NH~2~, DMF, 150°C (microwave), 30 min | TNIK inhibitors [3] |
C6 | Buchwald-Hartwig coupling | Pd(OAc)~2~/BINAP, Cs~2~CO~3~, dioxane, 110°C | Pexidartinib-pyrrolopyrimidine hybrids [4] |
N1 | Alkylation | SEMCl, iPr~2~NEt, DCM, 0°C | Protecting group for cross-coupling [4] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: